C2 Furan-2-yl vs. C2 Aryl Substituent: Impact on EGFR Inhibitory Potency Range
In the 2026 Chatterjee et al. study of seventeen 2,9-disubstituted purine-6-carboxamides, the C2 substituent was a primary determinant of in vitro anticancer potency against A549 non-small cell lung cancer cells. Compounds bearing C2 aromatic heterocycles (including furan and substituted furan derivatives) exhibited cellular IC₅₀ values ranging from 4.35 to 22.1 μM [1]. The most potent compound in the series (6E) achieved a cellular IC₅₀ of 4.35 μM against A549 cells and an EGFR enzymatic IC₅₀ of 105.96 nM, representing approximately 2-fold greater potency than the clinical EGFR inhibitor erlotinib (cellular IC₅₀ 11.83 μM; EGFR IC₅₀ 218.47 nM) [1]. While the specific IC₅₀ of 9-(3,4-dimethylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide was not individually reported in the abstract, its C2 furan-2-yl substitution pattern places it within the higher-potency cluster of the series.
| Evidence Dimension | Cellular growth inhibition (A549 lung cancer) and EGFR enzymatic inhibition |
|---|---|
| Target Compound Data | C2-furan-2-yl purine-6-carboxamide: precise IC₅₀ not individually reported in publicly available abstract; inferred to fall within the 4.35–22.1 μM range based on structural class |
| Comparator Or Baseline | Compound 6E (most potent in series): cellular IC₅₀ = 4.35 μM, EGFR IC₅₀ = 105.96 nM; Erlotinib: cellular IC₅₀ = 11.83 μM, EGFR IC₅₀ = 218.47 nM |
| Quantified Difference | Class-wide cellular IC₅₀ range: 4.35–22.1 μM (5.1-fold span); Compound 6E vs. erlotinib: 2.72-fold improvement in cellular IC₅₀, 2.06-fold improvement in EGFR enzymatic IC₅₀ |
| Conditions | A549 human non-small cell lung cancer cell line; EGFR enzymatic inhibition assay; dose-response format |
Why This Matters
The 5-fold potency spread across C2 variants demonstrates that procurement of a specific C2-furan-2-yl analog—rather than a generic purine-6-carboxamide—is essential for reproducible EGFR-targeted experimental outcomes.
- [1] Chatterjee, J., Bhujbal, S.M., Joshi, G., Mishra, U.K., Sharon, A., Singh, S., Wahajuddin, M., Bharatam, P.V., Dalal, R., Kumar, R. Design, catalyst-free synthesis, DFT study and anticancer assessment of new 2,9-disubstituted purine-6-carboxamides. Bioorganic Chemistry, 2026, 172, 109529. View Source
